REACTION_CXSMILES
|
[C:1]([C:3]1[CH:11]=[CH:10][C:6]2[N:7]=[CH:8][S:9][C:5]=2[CH:4]=1)#[N:2].C([Li])CCC.[Cl:17][CH2:18][C:19]([C:21]1[CH:26]=[CH:25][C:24]([F:27])=[CH:23][C:22]=1[F:28])=[O:20].[Cl-].[NH4+]>O1CCCC1.CCCCCC>[F:28][C:22]1[CH:23]=[C:24]([F:27])[CH:25]=[CH:26][C:21]=1[C:19]([C:8]1[S:9][C:5]2[CH:4]=[C:3]([C:1]#[N:2])[CH:11]=[CH:10][C:6]=2[N:7]=1)([OH:20])[CH2:18][Cl:17] |f:3.4|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC2=C(N=CS2)C=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C1=C(C=C(C=C1)F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-98 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the liquid reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated to -10° C.
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was heated to room temperature
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled out under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
A water layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
This organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated saline, dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CCl)(O)C=1SC2=C(N1)C=CC(=C2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |